1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid
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Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is a compound that features a pyrazole ring and a piperidine ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems
Mechanism of Action
Target of Action
The primary target of 1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is the receptor tyrosine kinase MET . MET plays a crucial role in the development and progression of cancer .
Mode of Action
This compound acts as a selective inhibitor of the MET receptor . It inhibits MET autophosphorylation and signaling, thereby disrupting the normal functioning of the MET receptor . Additionally, it activates cysteine-aspartic acid protease 3 (caspase 3) , an enzyme that is part of the apoptosis signaling cascade .
Biochemical Pathways
The inhibition of MET disrupts several biochemical pathways involved in cell proliferation, survival, and motility . By activating caspase 3, the compound triggers apoptosis, leading to cell death
Result of Action
The inhibition of MET and activation of caspase 3 by this compound can lead to the death of cancer cells . This could potentially halt the progression of cancer and reduce tumor size.
Preparation Methods
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the formation of the piperidine ring. One common method involves the reaction of 1-methyl-1H-pyrazole with a suitable piperidine derivative under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives.
Substitution: The pyrazole and piperidine rings can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds include other pyrazole and piperidine derivatives, such as:
1-methyl-1H-pyrazole-4-carboxylic acid: A simpler pyrazole derivative with similar reactivity but lacking the piperidine ring.
6-oxopiperidine-3-carboxylic acid: A piperidine derivative without the pyrazole ring, used in different synthetic applications.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12-6-8(4-11-12)13-5-7(10(15)16)2-3-9(13)14/h4,6-7H,2-3,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZWOLMVTZEVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CC(CCC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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